molecular formula C8H13N3O2 B13635697 Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Cat. No.: B13635697
M. Wt: 183.21 g/mol
InChI Key: ZQTJASZUDRLBJU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate, often involves the use of catalysts and specific reaction conditions. One common method is the Mannich base technique, which uses a Cu (II) catalyst. This method has been found to be effective in producing imidazole derivatives with high yields .

Industrial Production Methods

Industrial production of imidazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent.

Uniqueness

Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with an amino and methyl group makes it versatile for various applications, distinguishing it from other imidazole derivatives .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-amino-3-imidazol-1-yl-2-methylpropanoate

InChI

InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)5-11-4-3-10-6-11/h3-4,6H,5,9H2,1-2H3

InChI Key

ZQTJASZUDRLBJU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(C(=O)OC)N

Origin of Product

United States

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